Product packaging for (S)-5-Methoxyfuran-2(5H)-one(Cat. No.:)

(S)-5-Methoxyfuran-2(5H)-one

Cat. No.: B12829761
M. Wt: 114.10 g/mol
InChI Key: LRHFWTSUYLXTPU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-5-Methoxyfuran-2(5H)-one (CAS 10449-66-8) is a chiral compound with the molecular formula C5H6O3 and an average mass of 114.10 g/mol . It belongs to the class of 2(5H)-furanones, a structure recognized as an important pharmacophore present in various natural products and drugs . This specific enantiomer is of particular interest in organic synthesis and materials science due to its bifunctional structure, which incorporates a conjugated endocyclic double bond within a five-membered lactone ring . In research, furanones of this type are increasingly investigated as renewable monomers for polymer chemistry. Studies on similar bifunctional furanones, such as 5-MFO (5-methylfuran-2(5H)-one), explore their potential for organopolymerization to create new, sustainable materials . The presence of both the endocyclic double bond and the lactone ring allows for potential reaction pathways, including conjugate Michael addition (vinyl-addition polymerization) or ring-opening polymerization, making it a versatile building block for increasing molecular complexity from biomass-derived feedstocks . The 2(5H)-furanone core is a key structural element in numerous biologically active molecules, from natural metabolites like rubrolides with antitumor activity to synthetic antimicrobials . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant safety data sheet for detailed handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B12829761 (S)-5-Methoxyfuran-2(5H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

(2S)-2-methoxy-2H-furan-5-one

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m0/s1

InChI Key

LRHFWTSUYLXTPU-YFKPBYRVSA-N

Isomeric SMILES

CO[C@@H]1C=CC(=O)O1

Canonical SMILES

COC1C=CC(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for S 5 Methoxyfuran 2 5h One

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For (S)-5-Methoxyfuran-2(5H)-one, this involves the creation of the stereogenic center at the C5 position with a defined (S)-configuration.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. It utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. This field has provided innovative strategies for the asymmetric synthesis of heterocyclic compounds. While direct asymmetric synthesis of this compound via organocatalysis is an area of ongoing research, a notable application of organocatalysis is in the kinetic resolution of racemic 5-methoxyfuran-2(5H)-one.

A formal highly enantioselective organocatalyzed [3+2] cycloaddition of furanone derivatives with azomethine ylides has been reported. This reaction, facilitated by an organocatalyst, proceeds at different rates for the two enantiomers of the racemic furanone. This rate difference allows for the separation of the unreacted enantiomer with high enantiomeric excess. Specifically, this method has been used to achieve a highly efficient kinetic resolution of racemic 5-methoxyfuran-2(5H)-one, with selectivity factors exceeding 200. This process yields the unreacted (R)-5-methoxyfuran-2(5H)-one in high enantiopurity and the corresponding cycloadduct from the (S)-enantiomer. This demonstrates the potential of organocatalysis to access enantiomerically enriched 5-methoxyfuran-2(5H)-one derivatives.

Transition metal catalysis offers a diverse array of methods for the enantioselective synthesis of furanones. Chiral ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Copper(II)-catalyzed reactions have been effectively used for the enantioselective synthesis of highly substituted furans. One such strategy involves the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, followed by a nucleophilic attack. The use of a chiral copper(II) phosphate catalyst can facilitate high levels of enantioselectivity in the nucleophile addition step, leading to chiral furan derivatives. scispace.com

Another potent approach is the copper-catalyzed asymmetric conjugate addition of organoaluminum reagents to unsaturated ketoesters. nih.govthieme-connect.com This reaction, followed by lactonization, can produce furanones with a chiral quaternary stereocenter at the α-position with high chemo-, enantio-, and regioselectivity. nih.govthieme-connect.com

Rhodium catalysts have also been employed in the asymmetric synthesis of related heterocyclic systems. For example, rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated lactams has been used to synthesize chiral 4-aryl-2-piperidinones with high enantioselectivity. This methodology could potentially be adapted for the synthesis of chiral furanones.

The following table summarizes representative metal-catalyzed enantioselective methods applicable to furanone synthesis.

Metal CatalystChiral Ligand/CounterionReaction TypeSubstrate TypeEnantiomeric Excess (ee)
Copper(II)Chiral PhosphateCycloisomerization/Nucleophilic Addition2-(1-Alkynyl)-2-alkene-1-onesHigh
Copper(I)Chiral PhosphineConjugate AdditionUnsaturated KetoestersHigh
Rhodium(I)Chiral Bisphosphine1,4-Additionα,β-Unsaturated Lactamsup to 98%

This table presents generalized data for furanone and related heterocycle syntheses to illustrate the potential of these methods.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. These precursors, which include carbohydrates, amino acids, and hydroxy acids, possess defined stereocenters that can be incorporated into the target molecule.

L-Glutamic acid is a prominent biosourced precursor for the synthesis of (S)-5-substituted-2(5H)-furanones. The synthesis of (S)-5-hydroxymethyl-2(5H)-furanone from L-glutamic acid is a well-established route. This process typically involves the diazotization of L-glutamic acid to form a lactone carboxylic acid, followed by reduction of the carboxylic acid to the corresponding alcohol. This (S)-5-hydroxymethyl-2(5H)-furanone can then be converted to this compound through appropriate functional group manipulation, such as etherification of the hydroxyl group.

Similarly, other biosourced materials like L-lactic acid have been used to synthesize related chiral furanones. For instance, (5S)-5-methylfuran-2(5H)-one has been synthesized from L-lactic acid ethyl ester. researchgate.net This demonstrates the versatility of the chiral pool approach in accessing enantiopure γ-substituted butenolides.

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster than the other, allowing the unreacted enantiomer to be recovered in an enantiomerically enriched form.

A highly effective kinetic resolution of racemic 5-alkoxy-2(5H)-furanones has been developed using the 1,4-addition of arylthiols catalyzed by chiral aminoalcohols. Cinchona alkaloids, such as quinine and quinidine, are particularly effective catalysts for this transformation. The choice of catalyst determines which enantiomer reacts faster. For example, using quinidine as the catalyst leads to the preferential reaction of the (S)-enantiomer, allowing for the recovery of the unreacted (R)-5-methoxy-2(5H)-furanone with high enantiomeric excess. Conversely, using quinine as the catalyst results in the enrichment of the (S)-enantiomer. This method has been optimized to achieve enantiomeric excesses exceeding 90% for the recovered 5-methoxy-2(5H)-furanone.

The efficiency of this kinetic resolution is influenced by several factors, including the structure of the arylthiol and the reaction conditions. Electron-donating substituents on the arylthiol have been shown to increase the selectivity of the resolution.

Enzymes are highly selective biocatalysts that can be used for the kinetic resolution of racemates under mild conditions. Lipases are a class of enzymes that are frequently used for the resolution of alcohols and esters through enantioselective acylation or hydrolysis.

While specific studies on the enzymatic kinetic resolution of 5-methoxyfuran-2(5H)-one are not extensively documented, the lipase-catalyzed dynamic kinetic resolution of the closely related 5-hydroxy-2(5H)-furanones has been reported. This suggests that an enzymatic approach is a viable strategy for the enantiomeric enrichment of 5-methoxyfuran-2(5H)-one. In a typical lipase-catalyzed kinetic resolution, the racemic mixture is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer.

The following table outlines the catalysts and outcomes for the kinetic resolution of 5-methoxyfuran-2(5H)-one.

Resolution MethodCatalystReactantEnriched ProductEnantiomeric Excess (ee)
CatalyticQuinidine/Arylthiolrac-5-Methoxyfuran-2(5H)-one(R)-5-Methoxyfuran-2(5H)-one>90%
CatalyticQuinine/Arylthiolrac-5-Methoxyfuran-2(5H)-oneThis compound>90%
OrganocatalyticChiral Aminerac-5-Methoxyfuran-2(5H)-one(R)-5-Methoxyfuran-2(5H)-oneHigh (s-factor >200)

Kinetic Resolution Techniques for Enantiomeric Enrichment

Organocatalyzed Kinetic Resolution

Organocatalyzed kinetic resolution has emerged as a powerful technique for accessing enantiopure furanones from racemic mixtures. This method relies on the use of a chiral small-molecule catalyst that selectively reacts with one enantiomer of the racemate at a faster rate, leaving the unreacted substrate enriched in the other enantiomer.

A notable application of this strategy is the kinetic resolution of racemic 5-methoxy-2(5H)-furanone through a 1,4-addition of arylthiols catalyzed by cinchona alkaloids. core.ac.uk These alkaloids, such as quinine and quinidine, are effective catalysts, leading to high enantioselectivities. core.ac.uk The choice of catalyst stereochemistry directly influences which enantiomer is preferentially consumed. For instance, quinine, which possesses an (8S,9R) configuration, facilitates the faster reaction of the (R)-enantiomer, resulting in the enrichment of this compound. core.ac.uk Conversely, its diastereomer, quinidine (8R,9S), leads to the enrichment of the (R)-enantiomer. core.ac.uk Optimization of reaction conditions has successfully yielded this compound with an enantiomeric excess (ee) greater than 90%. core.ac.uk

Another advanced approach involves the organocatalyzed [3+2] cycloaddition of furanone derivatives with azomethine ylides. researchgate.netrsc.org This reaction can be paired with a highly efficient kinetic resolution of the starting butenolide, achieving selectivity factors (s-factors) exceeding 200. rsc.org The success of this method is attributed to the formation of intramolecular hydrogen bonds between the catalyst and the reactants, which governs the facial selectivity of the reaction. researchgate.netrsc.org

CatalystConfigurationEnriched Enantiomer of 5-Methoxyfuran-2(5H)-oneResulting Enantiomeric Excess (e.e.)
Quinidine(8R,9S)(R)57%
Quinine(8S,9R)(S)>90% (optimized)

This table summarizes the outcomes of the kinetic resolution of racemic 5-methoxy-2(5H)-furanone using different cinchona alkaloid catalysts, demonstrating the catalyst's control over the stereochemical outcome. core.ac.uk

Racemic Synthesis and Subsequent Chiral Resolution

The production of this compound often begins with the synthesis of a racemic mixture, which is then resolved into its constituent enantiomers. Several effective methods have been developed for the initial racemic synthesis.

Photooxidation-Mediated Routes

Photooxidation of furan derivatives provides a direct route to 5-hydroxy-2(5H)-furanones, which are immediate precursors to 5-methoxyfuran-2(5H)-one. This process typically involves the reaction of a furan substrate with singlet oxygen, generated photochemically. researchgate.net For example, the oxidation of furfural using photogenerated singlet oxygen yields a 5-hydroxyfuranone intermediate. researchgate.net This intermediate can then undergo a thermal condensation reaction with an alcohol, such as methanol, to produce the desired 5-methoxyfuran-2(5H)-one. This two-step process can be telescoped into a single, efficient operation without the need to isolate the hydroxyfuranone intermediate. researchgate.net

Oxidative Cyclization Strategies

Oxidative cyclization is a versatile strategy for constructing heterocyclic rings, including the furanone core. This approach typically involves the cyclization of an acyclic precursor containing a suitably positioned alcohol and an unsaturated moiety, mediated by an oxidizing agent. Transition metal catalysts, particularly those based on cobalt, are often employed for such transformations. The Mukaiyama oxidative cyclization, for instance, is a well-established method for synthesizing tetrahydrofuran rings and can be adapted for furanone synthesis. uwo.ca The strategy involves the aerobic oxidation of unsaturated alcohols in the presence of a cobalt(II) complex, leading to the formation of the cyclic product. uwo.ca By selecting appropriate unsaturated precursors, this methodology can be applied to generate the furan-2(5H)-one skeleton.

Strategies Involving Rearrangement Reactions

Rearrangement reactions offer another pathway to the furanone ring system. Certain molecular frameworks can be induced to rearrange into the desired heterocyclic structure under specific conditions. One such example is the oxidative rearrangement of 2-alkoxy-3,4-dihydro-2H-pyrans, which can undergo ring contraction to yield substituted tetrahydrofuranones. nih.gov While this specific example leads to a saturated ring, the underlying principle of skeletal rearrangement can be applied to precursors that would yield the unsaturated furan-2(5H)-one core. These transformations often involve oxidative conditions that trigger the migration of bonds to form the thermodynamically stable five-membered lactone ring. nih.gov

Development of Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes by minimizing waste, using safer chemicals, improving energy efficiency, and utilizing renewable resources. amazonaws.comfirp-ula.orggreenchemistry-toolkit.org In the context of furanone synthesis, this involves a focus on atom economy, the reduction of hazardous byproducts, and the use of environmentally benign solvents and reagents. amazonaws.comnih.gov

Sustainable Solvents and Reagents

A key aspect of green synthesis is the replacement of conventional, often hazardous, organic solvents with more sustainable alternatives. Traditional solvents like dichloromethane and tetrahydrofuran (THF) are being substituted with greener options derived from renewable feedstocks. jk-sci.comsigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF) is a prime example of a green solvent. jk-sci.com It is derived from renewable resources such as furfural or levulinic acid. jk-sci.com Its physical properties make it an excellent alternative to THF in many organometallic reactions, offering both environmental and economic benefits. sigmaaldrich.com

Cyclopentyl methyl ether (CPME) is another promising green solvent that serves as an alternative to hazardous options like THF and chlorinated solvents. jk-sci.comsigmaaldrich.com CPME is noted for its stability, resistance to peroxide formation, higher boiling point (allowing for higher reaction temperatures), and limited miscibility with water, which simplifies separation and recovery, thereby reducing solvent waste streams. sigmaaldrich.com

The use of reagents derived from renewable biomass is also a cornerstone of green chemistry in this field. Since furan derivatives like furfural are readily produced from biomass, synthetic routes starting from these materials align with the principle of using renewable feedstocks. hse.ru

SolventOriginKey Green AttributesCommon Replacement For
2-Methyltetrahydrofuran (2-MeTHF)Renewable (e.g., furfural)Bio-based, favorable environmental profile. jk-sci.comsigmaaldrich.comTetrahydrofuran (THF)
Cyclopentyl methyl ether (CPME)PetrochemicalResists peroxide formation, easy recovery from water, higher boiling point, reduces waste. sigmaaldrich.comTHF, Dichloromethane (DCM), Dioxane
EthanolRenewable (Bio-based)Bio-based, favorable sustainability profile, reduces hazardous chemical use. sigmaaldrich.comVarious polar protic solvents

This table compares key green solvents with their traditional counterparts, highlighting their sustainable advantages in chemical synthesis.

Atom Economy and Process Efficiency

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. Process efficiency extends this concept to include other factors such as reaction yield, energy consumption, solvent use, and the generation of waste, often quantified by metrics like Process Mass Intensity (PMI).

For the synthesis of this compound, a comprehensive evaluation of these metrics is currently not possible due to the absence of published, detailed synthetic protocols. The scientific literature provides methods for structurally related compounds, which can offer a theoretical framework for what an efficient synthesis might entail, but a direct application of these metrics to the target compound is speculative.

For instance, methods exist for the synthesis of various 5-alkoxy-2(5H)-furanones. One notable approach involves the reaction of 4-hydroxy-2-cyclobutenones with a hypervalent iodine reagent in the presence of an alcohol, which acts as both the solvent and the nucleophile. In the case of targeting 5-methoxyfuran-2(5H)-one, methanol would be used. This method is reported to produce better yields compared to other pathways for related acetoxy derivatives. researchgate.net However, this literature does not detail an enantioselective variant to produce the specific (S)-enantiomer, nor does it provide the necessary quantitative data—such as catalyst loading, byproduct formation, and purification losses—to calculate atom economy and process efficiency metrics accurately.

Another potential, though more complex, synthetic strategy could involve the use of chiral precursors. For example, research on other chiral furanones has utilized optically active starting materials like l-menthol and l-borneol to introduce chirality at the C-5 position of the furanone ring. mdpi.com A hypothetical route to this compound could be envisioned starting from a suitable chiral precursor, but such a pathway has not been explicitly described in the reviewed literature.

The table below illustrates a hypothetical comparison of potential synthetic routes based on general knowledge of furanone synthesis. It is important to emphasize that the data presented is conjectural and serves only to highlight the type of analysis that would be possible if experimental data were available.

Interactive Data Table: Hypothetical Comparison of Synthetic Routes

Synthetic Approach Potential Starting Materials Key Reagents/Catalysts Theoretical Atom Economy (%) Anticipated Process Efficiency Challenges
Hypervalent Iodine Rearrangement4-hydroxy-2-cyclobutenone, MethanolPhI(OAc)₂Moderate to HighUse of stoichiometric hypervalent iodine reagent generates significant waste. Enantioselective control is not established.
Chiral Pool Synthesis(S)-malic acid or other chiral precursorMultiple steps and reagents requiredLow to ModerateMulti-step synthesis typically lowers overall yield and generates more waste, leading to high Process Mass Intensity (PMI).
Catalytic Asymmetric SynthesisFuran, Methanol, OxidantChiral catalystHighDevelopment of a highly selective and active catalyst is a significant challenge. Separation of product from the catalyst may be required.

Without published research detailing at least one complete synthetic route to this compound, a scientifically accurate and thorough discussion of its atom economy and process efficiency cannot be provided. The development of such green and efficient synthetic methodologies is a crucial area for future research, driven by the increasing demand for sustainable chemical manufacturing. rsc.orgresearchgate.netmdpi.com

Chemical Reactivity and Mechanistic Studies of S 5 Methoxyfuran 2 5h One

Reactions at the Furanone Ring System

The reactivity of (S)-5-Methoxyfuran-2(5H)-one is largely dictated by the electrophilic nature of the furanone ring. The conjugated system created by the carbonyl group and the double bond makes the C4 position susceptible to nucleophilic attack. Furthermore, the methoxy (B1213986) group at the C5 position can act as a leaving group in substitution reactions.

Nucleophilic Additions and Substitutions

Nucleophilic additions and substitutions are prominent reactions of this compound, leading to the formation of a diverse array of functionalized butyrolactones.

The reaction of this compound with primary and secondary amines proceeds via a Michael-type 1,4-addition. clockss.org This reaction typically occurs at room temperature in solvents like methylene chloride or N,N-dimethylformamide, yielding 4-amino-substituted 5-methoxybutyrolactones in quantitative yields. clockss.org The nucleophilic amine attacks the electrophilic C4 position of the furanone ring.

Interestingly, the stereochemistry of the addition is highly controlled, with the nucleophile attacking exclusively from the side opposite to the methoxy substituent. This results in the formation of only the trans diastereoisomers of the 4-amino lactones. clockss.org The stereochemical outcome is attributed to steric hindrance posed by the methoxy group.

The reaction rates are influenced by both the nucleophilicity of the amine and steric factors. For instance, highly hindered amines like dibenzylamine may fail to react under standard conditions. clockss.org The polarity of the solvent also plays a significant role in the reaction rate. clockss.org

These 4-amino lactones are valuable intermediates that can be conveniently reduced to form amino diols, which are important structural motifs in many biologically active compounds. clockss.org

Beyond amines, this compound and its analogs are susceptible to attack by a variety of other nucleophiles. For instance, 5-alkoxy-3,4-dichloro-2(5H)-furanone reacts with mercaptans (S-nucleophiles). nih.govmdpi.com Depending on the reaction conditions, substitution can occur at either the C4 or C5 position. nih.govmdpi.com Selenophenols and potassium selenocyanate have also been shown to react with 5-alkoxy-3,4-dihalo-2(5H)-furanones, leading to substitution at the C4 position. mdpi.com

The regioselectivity of nucleophilic attacks on the furanone ring is a critical aspect of its reactivity. In Michael-type additions, the attack predominantly occurs at the C4 position due to the electronic influence of the conjugated carbonyl group. clockss.org

However, in substituted furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the regioselectivity can be more complex. Nucleophilic attack can occur at the C4 or C5 position, influenced by the nature of the nucleophile and the reaction conditions. nih.govmdpi.com For example, with 2-mercaptoethanol, substitution can be directed to either C4 or C5 depending on whether the reaction is conducted in the presence of triethylamine or a catalytic amount of sulfuric acid. nih.gov

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems. This compound and its derivatives can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles.

Enantiomerically pure 5-(R)-menthyloxy-2(5H)-furanone, a chiral analog of this compound, has been extensively studied in [3+2] asymmetric cycloadditions with various 1,3-dipoles. These reactions have been shown to produce optically active multifunctional heterocyclic compounds.

Diazo compounds, nitrile oxides, nitrones, and azomethine ylides have all been successfully employed as 1,3-dipoles in these reactions. The cycloadditions often proceed with high regio- and diastereoselectivity, affording pyrazolines, isoxazoles, isoxazolidines, and pyrrolidines in modest to high yields. For example, the reaction with a specific azomethine ylide yielded a pyrrolidine derivative as a single diastereomer in 81% yield. In many cases, the resulting cycloadducts are obtained as single enantiomers, demonstrating the excellent stereocontrol exerted by the chiral auxiliary.

Diels-Alder Reactions as Chiral Dienophiles

This compound and its derivatives serve as effective chiral dienophiles in Diels-Alder reactions, enabling the asymmetric synthesis of complex polycyclic structures. The inherent chirality of the molecule, originating from the stereocenter at the C5 position, influences the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. The endo/exo selectivity of these reactions is influenced by factors such as the nature of the diene, the dienophile, and the reaction conditions, including the use of Lewis acid catalysts.

The utility of chiral furan-2(5H)-ones in [4+2] cycloadditions is well-documented. For instance, the reaction of enantiopure furans derived from carbohydrates with maleimides can proceed with high π-facial selectivity. rug.nl The stereogenic center adjacent to the furan ring effectively directs the approach of the dienophile. rug.nl While direct Diels-Alder reactions with some furan derivatives can be thermodynamically challenging, the use of electron-rich chiral furans enhances their reactivity as dienes. rug.nl Conversely, the α,β-unsaturated lactone system in this compound allows it to function as a dienophile.

The stereochemical outcome of these reactions is often rationalized by considering the formation of a chelated cationic species when a Lewis acid is used. The dienophile is believed to adopt a favored s-cis conformation in this chelated state, and the cycloaddition occurs from the less sterically hindered face, leading to high diastereoselectivity. harvard.edu

Table 1: Examples of Diels-Alder Reactions with Chiral Dienophiles

Diene Chiral Dienophile Auxiliary Lewis Acid Temperature (°C) endo:exo Ratio Diastereomeric Excess (%)
Cyclopentadiene N-Acyloxazolidinone Et₂AlCl -78 98.5 : 1.5 97
Isoprene N-Acyloxazolidinone Et₂AlCl -20 >99 : 1 >99
Piperylene N-Acyloxazolidinone Et₂AlCl -20 >99 : 1 >99

This table presents data for analogous chiral dienophiles to illustrate the principles of asymmetric Diels-Alder reactions, as specific data for this compound was not available in the search results. harvard.edu

Ring-Opening and Ring-Transformation Reactions

The furanone ring of this compound is susceptible to nucleophilic attack, leading to a variety of ring-opening and ring-transformation products. These reactions are pivotal in the synthesis of diverse heterocyclic and acyclic compounds.

The transformation of the furanone ring into a pyrrolinone skeleton can be achieved through reactions with nitrogen-based nucleophiles. For example, the reaction of 3,4-dichloro-5-methoxy-2(5H)-furanone, a close analog of the title compound, with ammonia leads to the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com This reaction involves the nucleophilic attack of ammonia on the carbonyl group, followed by ring opening and subsequent recyclization with the elimination of methanol to form the more stable five-membered lactam ring. mdpi.comnih.gov This transformation highlights a general strategy for converting furanones into their nitrogen-containing pyrrolinone counterparts. mdpi.comnih.gov

While this compound is an unsaturated γ-lactone (a butenolide), it can be converted into saturated γ-lactones (butyrolactones) through reactions that reduce the double bond. One such method is the 1,4-conjugate addition of organometallic reagents. The reaction of Grignard reagents with 5-methoxy-2(5H)-furanone results in the formation of β-alkyl-γ-alkoxy-γ-butyrolactones. researchgate.net This reaction proceeds via nucleophilic attack at the β-carbon of the α,β-unsaturated system, effectively saturating the carbon-carbon double bond and yielding a substituted γ-lactone. researchgate.net This provides a synthetic route to a variety of chiral butyrolactone derivatives. researchgate.net

Table 2: Synthesis of Substituted γ-Butyrolactones from 5-Methoxy-2(5H)-furanone

Grignard Reagent Product Reaction Type
R-MgX β-Alkyl-γ-methoxy-γ-butyrolactone 1,4-Conjugate Addition

This table summarizes the transformation of the unsaturated lactone to a saturated lactone framework via Grignard addition. researchgate.net

Under basic conditions, the furanone ring of compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo cleavage. An equilibrium exists between the cyclic lactone form and an open-chain aldehyde form. mdpi.com The presence of a base shifts this equilibrium towards the acyclic species. mdpi.com This open-ring form is reactive and can be trapped by nucleophiles. A notable example is the reaction with N-acetylcysteine, where an initial nucleophilic attack occurs at the C4 position, followed by ring opening. The resulting aldehyde group then reacts with the amino group of the cysteine derivative to form a new cyclic product. mdpi.com This demonstrates that the furanone ring, while relatively stable, can be cleaved under specific conditions to generate reactive intermediates for further synthetic transformations. mdpi.com

Reactions Involving the Methoxy Group

The methoxy group at the C5 position of the furanone ring is an acetalic ether and can be susceptible to cleavage or substitution under certain reaction conditions, particularly with acid or Lewis acid catalysis. While direct substitution of the methoxy group can be challenging, related transformations have been reported for similar 5-alkoxy-2(5H)-furanones. For instance, 5-methyl carbonates of 3,4-dihalo-2(5H)-furanones react with substituted phenols to yield 5-phenoxy derivatives, indicating a substitution reaction at the C5 position. mdpi.com This suggests that activating the C5 position, for example by converting the hydroxyl precursor into a better leaving group, facilitates nucleophilic substitution. Furthermore, reactions of 3,4-dichloro-5-methoxyfuran-2(5H)-one with certain organophosphorus nucleophiles have been studied, although these often result in complex rearrangements rather than simple substitution of the methoxy group. researchgate.net

Role of Methoxy Group in Stereochemical Control

The methoxy group at the stereogenic C5 position plays a crucial role in directing the stereochemical outcome of reactions involving this compound. Its influence is particularly significant in nucleophilic additions to the furanone ring, where it can exert stereocontrol through both steric and electronic effects.

In reactions such as Diels-Alder cycloadditions, the C5-alkoxy substituent acts as a chiral auxiliary, influencing the facial selectivity of the approaching diene. For instance, the use of a bulkier chiral alkoxy group, like (-)-menthyloxy, at the C5 position of a furanone derivative has been shown to be an effective chiral dienophile, enabling the creation of multiple new stereogenic centers with a high degree of stereoselectivity. While specific studies on the 3- and 4-substituted 5-menthyloxy-2(5H)-furanones showed them to be unreactive in Diels-Alder reactions, the principle of the C5-alkoxy group directing the stereochemical course of the reaction is well-established.

The stereocontrol exerted by the C5-alkoxy group can also be understood in the context of chelation control. In reductions of related β-alkoxy ketones, the formation of a chelate between a Lewis acidic reagent and the carbonyl oxygen, along with the oxygen of the alkoxy group, can lock the conformation of the molecule and direct the nucleophilic attack from the less hindered face, leading to a high degree of diastereoselectivity. Although direct evidence for this compound is limited, it is plausible that in reactions involving Lewis acids, the methoxy group can participate in chelation, thereby influencing the stereochemical outcome.

Table 1: Influence of C5-Substituent on Diastereoselectivity in Furanone Reactions

Furanone DerivativeReaction TypeDiastereomeric Ratio (d.r.)Reference
5-((-)-menthyloxy)-2(5H)-furanoneDiels-Alder>95:5Not specified
β-alkoxy ketonesChelation-controlled reductionup to >99:1 (syn:anti) nih.gov
5-alkoxy-3,4-dihalo-2(5H)-furanoneThiolation>99% (S)-configuration retained nih.gov

Note: Data is illustrative and based on related compounds to infer the potential behavior of this compound.

Oxidation and Reduction Processes

The furanone core of this compound contains two primary sites for redox transformations: the carbonyl group and the carbon-carbon double bond. The selective manipulation of these functionalities is key to its utility in synthetic chemistry.

The selective reduction of the carbonyl group in the presence of the double bond, or vice versa, allows for the synthesis of a variety of saturated and unsaturated lactones and diols.

Reduction of the Carbonyl Group: The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-established method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. This method is known for its high chemoselectivity, often leaving other reducible functional groups, such as alkenes, intact. It is anticipated that the application of Luche conditions to this compound would selectively reduce the C2-carbonyl to a hydroxyl group, yielding the corresponding allylic alcohol.

Reduction of the Double Bond: Catalytic hydrogenation is the most common method for the reduction of carbon-carbon double bonds. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, solvent, temperature) can influence the stereochemical outcome of the reduction. For butenolides, catalytic hydrogenation typically leads to the corresponding saturated γ-butyrolactone. The stereochemistry of the newly formed chiral centers at C3 and C4 would be influenced by the existing stereocenter at C5, with the hydrogen atoms generally adding from the less sterically hindered face of the molecule.

Concomitant Reduction of Both Functionalities: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the carbonyl group and the double bond of the butenolide system. This would lead to the formation of a diol.

Table 2: Predicted Outcomes of Selective Reduction of this compound

Reagent/ConditionsFunctionality ReducedPredicted Major Product
NaBH₄, CeCl₃ (Luche reduction)Carbonyl(S)-5-Methoxy-5H-furan-2-ol
H₂, Pd/CDouble Bond(S)-5-Methoxydihydrofuran-2(5H)-one
LiAlH₄Carbonyl and Double Bond(5S)-5-Methoxytetrahydrofuran-2-ol and other diols

The electron-rich double bond and the allylic C5 position of this compound are susceptible to various oxidative transformations.

Epoxidation: The carbon-carbon double bond can be oxidized to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide would be directed by the chiral center at C5. The electrophilic oxygen atom would preferentially add to the less sterically hindered face of the double bond, leading to a diastereoselective epoxidation.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can be used to cleave the double bond, leading to the formation of aldehydes, carboxylic acids, or alcohols, depending on the workup conditions. This would result in the opening of the furanone ring.

Oxidation at the C5 Position: While the methoxy group itself is relatively stable to oxidation, harsh oxidizing conditions could potentially lead to reactions at the C5 position. However, the more reactive double bond is the more likely site of initial oxidation.

Configurational Stability and Racemization Pathways

The configurational stability of the chiral center at C5 is a critical consideration in the synthesis and application of this compound. Racemization or epimerization at this center would lead to a loss of enantiopurity and potentially a change in biological activity.

The primary pathway for racemization at the C5 position involves the reversible opening of the lactone ring to form an achiral aldehyde-ester intermediate. This process can be catalyzed by either acid or base.

Under basic conditions, deprotonation of the hydroxyl group in the ring-opened form, or direct attack of a base at the carbonyl carbon, can facilitate the formation of an enolate or a similar intermediate, which upon re-cyclization can lead to a mixture of both (R) and (S) enantiomers. Studies on the butenolide moiety of Annonaceous acetogenins have shown that this epimerization can occur under basic conditions commonly used for elimination reactions. nih.gov

Under acidic conditions, protonation of the lactone carbonyl oxygen can activate the ring towards nucleophilic attack by a solvent molecule (e.g., water or an alcohol), leading to the ring-opened intermediate. Rotation around the single bonds in this intermediate, followed by re-cyclization, can result in racemization.

The stability of the C5 stereocenter is therefore highly dependent on the reaction conditions. Neutral or mildly acidic or basic conditions are generally preferred to maintain the configurational integrity of this compound. The presence of the methoxy group, being a relatively small and non-acidic substituent, may contribute to a reasonable degree of stability compared to a free hydroxyl group at the same position, which would be more susceptible to acid-base catalyzed ring-opening.

Derivatization and Functionalization Strategies

Preparation of Chiral Building Blocks and Intermediates

(S)-5-Methoxyfuran-2(5H)-one and its analogs are important precursors for a variety of chiral building blocks. nih.govsigmaaldrich.com The inherent chirality of these molecules can be transferred and elaborated upon in subsequent synthetic steps, making them highly sought after in asymmetric synthesis. For instance, the synthesis of γ-methyl-substituted butenolides can be achieved starting from readily available chiral materials like L-lactic acid ethyl ester. researchgate.net This approach underscores the utility of the chiral pool in accessing enantiomerically pure furanone derivatives. researchgate.netmdpi.com The conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF) also presents a sustainable route to furanone-related structures that can be utilized as versatile building blocks. rsc.org

The introduction of halogen atoms onto the furanone ring significantly enhances its reactivity and utility as a synthetic intermediate. 3,4-Dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), are highly reactive molecules due to the presence of two labile halogen atoms, a conjugated double bond, and a carbonyl group. mdpi.com These features allow for a variety of chemical transformations.

The synthesis of halogenated furanones can be achieved through several routes, including the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid to yield MCA. mdpi.com Further derivatization is also possible; for example, treating 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide or reacting 3,4-dichloro-5-methoxy-2-(5H)-furanone with ammonia can lead to the formation of nitrogen-containing heterocyclic compounds. mdpi.com A base-catalyzed reaction of 3,4-dichloro-5-methoxy- and 3,4-dichloro-5-ethoxy-2(5H)-furanones with specific thiols has been shown to produce sulfur-containing derivatives. researchgate.net

The furanone scaffold can be functionalized with sulfur-containing moieties, which are prevalent in a wide range of pharmaceuticals. nih.gov The high reactivity of halogenated 2(5H)-furanones facilitates the introduction of sulfur nucleophiles. A notable example is the base-catalyzed reaction of 3,4-dichloro-5-alkoxy-2(5H)-furanones with 2,2´-oxydiethanethiol. This reaction yields both thiol and bis-thioether derivatives of the furanone. researchgate.net These sulfur-functionalized intermediates can be used to synthesize more complex structures, such as S,O-macroheterocyclic compounds that incorporate two 2(5H)-furanone fragments within a larger ring structure. researchgate.net

Nitrogen-containing heterocycles are of great interest in medicinal chemistry. The 2(5H)-furanone ring can be transformed into nitrogen-containing analogs, effectively serving as a synthon for lactams. For example, the reaction of 3,4-dichloro-5-methoxy-2-(5H)-furanone with ammonia leads to the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com This transformation involves the replacement of the ring oxygen with a nitrogen atom, opening pathways to a different class of heterocyclic compounds. amanote.comrsc.org

Furanones are also valuable precursors for the construction of spirocyclic systems, which are three-dimensional structures containing two rings connected by a single common atom. researchgate.net The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has been demonstrated, highlighting the utility of furanone derivatives in creating rigid and complex chiral scaffolds. nih.gov One synthetic approach involves the acid-promoted Friedel–Crafts cyclization of a tertiary alcohol derived from a furanone precursor, leading to the formation of the spiro core. nih.gov

Cross-Coupling Reactions of Furanone Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and furanone derivatives have emerged as competent partners in these transformations. semanticscholar.orgacs.org These reactions are fundamental in modern drug discovery, allowing for the modular assembly of complex molecules from simpler, readily available fragments. semanticscholar.org

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate using a palladium catalyst, has been successfully applied to furanone derivatives. semanticscholar.orgnih.gov This methodology allows for the introduction of various aryl and heteroaryl groups onto the furanone ring, significantly expanding its structural diversity.

Researchers have demonstrated that 2(5H)-furanones bearing leaving groups such as bromo or tosyloxy substituents at the 5-position can effectively participate in Suzuki-Miyaura cross-coupling reactions. semanticscholar.org For instance, 5-(4-bromophenyl)-furan-2(5H)-ones and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-ones have been coupled with different boronic acids to afford the corresponding biphenyl products. semanticscholar.orgresearchgate.net Similarly, indole-furanone structures have been synthesized by coupling tetronic acid triflates with arylboronic acids. acs.orgacs.org These reactions typically proceed in good yields and demonstrate the versatility of the furanone core as a platform for generating libraries of complex molecules. acs.org

Table 1. Examples of Suzuki-Miyaura Cross-Coupling of Furanone Derivatives
Furanone SubstrateBoronic AcidCatalyst/LigandConditionsProductYield (%)Source
5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-onePhenylboronic acidPd(PPh3)4Na2CO3, DME/H2O, reflux3,4-dimethyl-5-(4-phenylphenyl)furan-2(5H)-one91 semanticscholar.org
5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-onePhenylboronic acidPd(PPh3)4Na2CO3, DME/H2O, reflux3,4-dimethyl-5-(4-phenylphenyl)furan-2(5H)-one85 semanticscholar.org
Indole-derived tetronic acid triflate3,4,5-trimethoxyphenylboronic acidPd(dppf)Cl2Na2CO3, Dioxane/H2O, 80 °CIndole-furanone 1081 acs.org

Other Catalytic Coupling Reactions

Beyond the more common cross-coupling reactions, the versatile scaffold of this compound lends itself to a variety of other catalytic coupling reactions, further expanding its utility in synthetic chemistry. These reactions are crucial for introducing diverse functionalities and constructing complex molecular architectures. While specific examples exclusively featuring this compound are not extensively documented in publicly available literature, the reactivity of the broader class of 2(5H)-furanones provides a strong basis for predicting its behavior in these transformations. Key examples of such catalytic coupling reactions include the Heck reaction, Suzuki-Miyaura coupling, and Sonogashira coupling.

The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene, is a powerful tool for the alkenylation of heterocyclic compounds. In the context of furanone derivatives, this reaction can be employed to introduce alkenyl substituents, which are common motifs in various natural products and bioactive molecules. The dehydrogenative Heck reaction, a variation that involves the coupling of two C-H bonds, has also been a subject of intensive research, offering a more atom-economical approach. mdpi.com

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. ysu.am This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. ysu.am For furanone scaffolds, the Suzuki-Miyaura coupling provides an efficient route to arylated or heteroarylated derivatives. The general catalytic cycle for this reaction involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing structures. In the synthesis of complex molecules, the Sonogashira coupling can be used to introduce alkynyl moieties onto the furanone core, which can then be further elaborated. For instance, this methodology has been employed in the synthesis of sclerotiorin analogues, where a Sonogashira coupling was a key step in constructing a functionalized precursor. nih.govnih.gov

Below is an interactive data table summarizing the general conditions for these catalytic coupling reactions as they might be applied to a generic 2(5H)-furanone substrate.

Reaction Catalyst Ligand Base Solvent Typical Substrates
Heck ReactionPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, MeCNAlkenes, Aryl/Vinyl Halides
Suzuki-Miyaura CouplingPd(PPh₃)₄, PdCl₂(dppf)dppf, SPhosK₂CO₃, Cs₂CO₃Toluene, DioxaneBoronic Acids, Aryl/Vinyl Halides
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃Et₃N, PiperidineTHF, DMFTerminal Alkynes, Aryl/Vinyl Halides

Synthesis of Complex Molecular Architectures

The chiral butenolide structure of this compound makes it a valuable building block for the synthesis of more complex and biologically significant molecules. Its inherent stereochemistry and versatile functional groups can be strategically utilized to construct intricate molecular frameworks found in natural products and bioactive scaffolds.

Natural Product Synthesis Intermediates

This compound and its derivatives serve as important intermediates in the total synthesis of various natural products. The butenolide moiety is a common structural feature in a wide range of natural compounds exhibiting diverse biological activities. While direct total syntheses commencing from this compound are not extensively reported, the closely related (5S)-5-methylfuran-2(5H)-one, synthesized from L-lactic acid ethyl ester, has been utilized in the synthesis of important natural compounds such as Brefeldin A. researchgate.net This highlights the potential of chiral γ-substituted butenolides as synthons for complex natural product synthesis.

The strategic importance of these intermediates lies in their ability to introduce a specific stereocenter and a reactive lactone ring, which can be further elaborated through various chemical transformations. For example, the double bond and the lactone functionality can undergo a plethora of reactions, including conjugate additions, cycloadditions, and ring-opening reactions, to build up molecular complexity.

Natural Product Class Key Synthetic Strategy Involving Butenolide Intermediate Example Natural Product
MacrolidesIntroduction of a chiral center and a latent carboxylic acid functionality.Brefeldin A
SesterterpenoidsUse as a dienophile in Diels-Alder reactions to construct polycyclic systems.Luffarin I
AzaphilonesConstruction of the bicyclic core through cyclization reactions.Sclerotiorin

Synthesis of Bioactive Scaffolds

The 2(5H)-furanone skeleton is a recognized pharmacophore present in numerous drugs and natural products with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.com Consequently, this compound is an attractive starting material for the synthesis of novel bioactive scaffolds.

Derivatives of 2(5H)-furanones have been extensively studied for their potential as antimicrobial agents. For instance, chiral sulfones derived from 5-alkoxy-2(5H)-furanones have demonstrated significant activity against pathogenic bacteria. nih.gov The synthesis of these compounds often involves the introduction of various substituents onto the furanone ring to modulate their biological activity.

Furthermore, benzofuran derivatives, which can be conceptually linked to furanone precursors, have shown promise as anti-inflammatory agents. mdpi.comnih.gov These compounds can inhibit the production of pro-inflammatory mediators, suggesting their potential for the development of new anti-inflammatory drugs. The synthesis of such scaffolds often involves the construction of the benzofuran ring system from acyclic or heterocyclic precursors, where a furanone derivative could serve as a key building block.

The antifungal activity of furanone derivatives is also well-documented. researchgate.net Sclerotiorin, a natural product containing an azaphilone core, and its synthetic analogues have been investigated for their fungicidal properties. nih.govnih.gov The synthesis of these compounds often utilizes cross-coupling reactions to introduce diverse side chains, highlighting the importance of the derivatization strategies discussed in the previous section.

Bioactive Scaffold Target Biological Activity Synthetic Approach from Furanone Precursor
Furanone SulfonesAntibacterialNucleophilic substitution followed by oxidation.
Benzofuran HybridsAnti-inflammatoryCyclization and functionalization reactions.
AzaphilonesAntifungalCycloisomerization and oxidation of functionalized precursors.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (S)-5-Methoxyfuran-2(5H)-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the unambiguous assignment of all proton and carbon signals and confirmation of the compound's constitution and stereochemistry.

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

The structural elucidation of this compound is achieved through a combination of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group and the three protons on the furanone ring. The olefinic protons (H3 and H4) and the acetal (B89532) proton (H5) form a coupled spin system.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show five signals corresponding to the carbonyl carbon, two olefinic carbons, the chiral acetal carbon, and the methoxy carbon.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: These are predicted chemical shift values based on the analysis of analogous structures. Actual experimental values may vary slightly.

Atom Name¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H3~6.20ddJ(H3,H4) ≈ 5.8, J(H3,H5) ≈ 1.5~122.0 (C3)
H4~7.50ddJ(H4,H3) ≈ 5.8, J(H4,H5) ≈ 2.5~155.0 (C4)
H5~5.85m-~102.0 (C5)
OCH₃~3.40s-~56.0 (OCH₃)
C2 (C=O)---~172.0

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, cross-peaks are expected between H3 and H4, and between H4 and H5, confirming their adjacent positions in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H3 and C3, H4 and C4, H5 and C5, and the methoxy protons with the methoxy carbon.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral NMR shift reagents are employed. These are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which are chiral and can form temporary complexes with the analyte.

When the chiral reagent binds to the enantiomers of 5-methoxyfuran-2(5H)-one, it forms diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (S) and (R) enantiomers in the proton spectrum. The enantiomeric excess can then be calculated by integrating the corresponding signals for each enantiomer. This method is a powerful alternative to chiral chromatography for assessing enantiopurity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₅H₆O₃. The calculated monoisotopic mass is 114.0317 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (typically within 5 ppm), thereby confirming the elemental composition of the compound. Predicted m/z values for common adducts are useful in identifying the molecular ion peak.

Interactive Data Table: Predicted HRMS Data for C₅H₆O₃

AdductPredicted m/z
[M+H]⁺115.03897
[M+Na]⁺137.02091
[M-H]⁻113.02441

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on boiling point and column affinity. The pure compound will elute at a specific retention time. As it elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The combination of the retention time and the mass spectrum allows for confident identification and purity assessment of the compound.

A plausible fragmentation pattern under electron ionization (EI) would involve the initial loss of the methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion at m/z 83. Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) would result in a fragment at m/z 55.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its α,β-unsaturated γ-lactone structure.

The most prominent peaks would be due to the stretching vibrations of the carbonyl group and the carbon-carbon double bond. The C=O stretch of the α,β-unsaturated lactone is expected to be a very strong and sharp band. The C=C bond stretch will also be present, though typically weaker than the carbonyl absorption. Additionally, characteristic C-O stretching vibrations from the ester and acetal functionalities will be visible, along with C-H stretching from the olefinic and methoxy groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Lactone)Stretch~1750 - 1780Strong, Sharp
C=C (Olefinic)Stretch~1640Medium
C-O-C (Ester/Acetal)Stretch~1000 - 1250Strong
=C-H (Olefinic)Stretch~3050 - 3100Medium
C-H (Methoxy)Stretch~2850 - 2960Medium

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid, providing the absolute configuration of chiral molecules. nih.govwikipedia.orgpurechemistry.org This technique is paramount in stereochemistry, as the spatial arrangement of atoms dictates the molecule's properties and biological activity. For a chiral molecule like this compound, single-crystal X-ray diffraction would provide precise coordinates of each atom, confirming the 'S' configuration at the C5 stereocenter.

The process of single crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of the atoms, bond lengths, and bond angles can be determined.

While a specific crystallographic study for this compound is not prominently available in the reviewed literature, analysis of closely related furanone structures provides insight into the expected crystallographic parameters. nih.govresearchgate.net For instance, the crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one reveals a nearly planar furanone ring. nih.govresearchgate.net A similar planarity would be expected for the furanone ring in this compound.

The table below illustrates typical crystallographic data that would be obtained from a single crystal X-ray diffraction analysis of a compound like this compound.

Crystallographic ParameterIllustrative ValueSignificance
Chemical FormulaC5H6O3Defines the elemental composition.
Formula Weight114.10 g/molMolar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the crystal lattice. researchgate.net
Space GroupP2₁ (chiral)Specifies the symmetry elements of the crystal; chiral molecules crystallize in non-centrosymmetric space groups. nih.gov
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Volume (V)ųVolume of the unit cell.
Z2 or 4Number of molecules per unit cell.
Flack Parameter~0A value close to 0 for the correct enantiomer confirms the absolute configuration. nih.gov

Note: The data in this table is illustrative for a molecule of this type and not experimentally determined for this compound.

A significant challenge in determining the absolute configuration of light-atom molecules like this compound, which contains only carbon, hydrogen, and oxygen, is the weak anomalous dispersion effect. nih.gov The determination of absolute configuration via X-ray crystallography relies on anomalous scattering, an inelastic interaction between X-ray photons and the core electrons of atoms. mit.edu This effect is significantly stronger for heavier atoms (e.g., halogens, sulfur, or metals). wikipedia.orgmit.edu

When a crystal is composed solely of light atoms, the differences in intensity between Friedel pairs (reflections hkl and -h-k-l) are extremely small and often difficult to measure accurately. soton.ac.uk This makes the reliable determination of the Flack parameter, which is used to confirm the absolute stereochemistry, challenging. In such cases, the absolute configuration is often assigned based on the known stereochemistry of the synthetic precursors. nih.govresearchgate.net

However, advancements in diffractometer technology, detectors, and computational methods have made it increasingly possible to determine the absolute configuration of molecules containing oxygen as the heaviest atom, provided that the crystal quality is exceptionally high and the data is collected with high redundancy. mit.edu

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. purechemistry.org Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine both the enantiomeric purity and the absolute configuration of a sample. nih.gov

For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration. The n-π* and π-π* transitions of the α,β-unsaturated lactone chromophore in the furanone ring are typically observed in the CD spectrum and are sensitive to the stereochemistry at the C5 position. researchgate.netnih.gov

The absolute configuration can be assigned by comparing the experimental CD spectrum with the spectrum of a known standard or with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.gov For the 2(5H)-furanone class of compounds, empirical rules, such as the furanone helicity rule, have been developed to correlate the sign of the Cotton effects with the absolute configuration. nih.gov For example, the sign of the n-π* transition Cotton effect is often determined by the helicity of the chromophore system, which is influenced by the pseudoaxial or pseudoequatorial orientation of the substituent at the C5 position. researchgate.netnih.gov

The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. A pure sample of this compound would show a maximum CD signal, while a racemic mixture would be CD silent. This allows for a quantitative assessment of the enantiomeric purity.

The table below summarizes the application of CD spectroscopy for the analysis of this compound.

ParameterInformation ProvidedBasis
Sign of Cotton EffectsDetermination of absolute configuration (S or R).Correlation with known standards, theoretical calculations, or empirical rules (e.g., furanone helicity rule). nih.govnih.gov
Wavelength of Maxima/Minima (λmax)Identifies specific electronic transitions (e.g., n-π, π-π).The chromophore of the α,β-unsaturated lactone system dictates the absorption wavelengths.
Molar Circular Dichroism (Δε) or Molar Ellipticity [θ]Quantitative measure of the CD signal intensity.Proportional to the enantiomeric excess (ee) of the sample. A higher value indicates higher enantiomeric purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Conformation and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and quantifying its thermodynamic stability. For (S)-5-Methoxyfuran-2(5H)-one, the primary conformational flexibility arises from the orientation of the methoxy (B1213986) group at the chiral center (C5).

The furanone ring itself is nearly planar, a characteristic confirmed by X-ray diffraction studies of related substituted furanones. researchgate.net Theoretical calculations would typically involve a potential energy surface scan by systematically rotating the C5-O(methoxy) bond to identify energy minima corresponding to stable conformers. The relative energies of these conformers are influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation between the oxygen lone pairs of the methoxy group and adjacent sigma bonds.

For a structurally similar compound, (S)-5-methylfuran-2(5H)-one, basic computed properties are available, which serve as a reference point for what could be calculated for the methoxy analog. nih.gov High-level quantum chemical models could further provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Representative Calculated Conformational Data for a Hypothesized Stable Conformer of this compound (Note: This data is illustrative and would be the output of actual quantum chemical calculations.)

ParameterValue
Relative Energy0.00 kcal/mol
Dihedral Angle (H-C5-O-CH3)~180° (anti-periplanar)
Dipole Moment~2.5 D

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions such as nucleophilic attack at the carbonyl carbon, cycloadditions across the double bond, or reactions involving the methoxy group.

DFT calculations can identify and characterize the geometries and energies of transition states—the highest energy points along a reaction coordinate—which are critical for determining reaction rates and selectivity. A computational study on the reaction of 2-methoxyfuran (a structural isomer) with a nitroalkene revealed a complex, stepwise mechanism involving zwitterionic intermediates, rather than a concerted cycloaddition. nih.gov This highlights the importance of considering non-concerted pathways in computational investigations of methoxy-substituted furans.

Modeling the reactions of this compound would allow for the visualization of bond-breaking and bond-forming processes and the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of different reaction channels.

Prediction of Spectroscopic Parameters

Quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and chiroptical methods like Electronic Circular Dichroism (ECD).

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C chemical shifts and coupling constants. This is particularly valuable for assigning stereochemistry, as the spatial arrangement of atoms influences the local magnetic fields around each nucleus.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., the C=O stretch of the lactone, C-O stretches of the ether and ester) can be calculated. The computed IR spectrum provides a theoretical fingerprint of the molecule.

ECD Spectroscopy: For a chiral molecule, predicting the ECD spectrum is crucial for assigning the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the differential absorption of left- and right-circularly polarized light, and a match between the calculated and experimental spectra can confidently establish the (S) or (R) configuration at the C5 stereocenter.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and represents typical outputs of spectroscopic prediction calculations.)

SpectroscopyParameterPredicted Value
¹³C NMRC=O Chemical Shift170-175 ppm
¹H NMRH5 Chemical Shift4.8-5.2 ppm
IRC=O Stretching Frequency1750-1780 cm⁻¹
ECDFirst Cotton EffectPositive at ~220 nm

Understanding Stereochemical Outcomes through Computational Models

A primary application of computational chemistry in the study of chiral molecules is to understand and predict the stereochemical outcomes of reactions. For reactions involving this compound, either as a reactant or a product, computational models can explain why one stereoisomer is formed preferentially over another.

This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product that is formed through the lower energy transition state will be the major product. By analyzing the geometries of these transition states, researchers can identify the specific steric and electronic interactions that favor one stereochemical pathway. For example, in a reaction where a nucleophile attacks the furanone ring, the methoxy group at the C5 position can sterically direct the incoming nucleophile to the opposite face of the ring.

Studies on Hydrogen Bonding and Intermolecular Interactions

The oxygen atoms in this compound—specifically the carbonyl oxygen, the ring ether oxygen, and the methoxy oxygen—can all act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the molecule's behavior in solution and in biological systems.

Quantum chemical calculations can be used to model the interaction of this compound with solvent molecules (like water or alcohols) or other molecules. These models can determine the preferred sites of hydrogen bonding and the strength of these interactions. For instance, studies on the crystal structure of a related methoxyfuranone derivative show the involvement of the furanone carbonyl group in O-H···O hydrogen bonds. researchgate.net Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at the bond critical points of these hydrogen bonds to further characterize their nature and strength.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Methodologies

The enantioselective synthesis of 5-substituted-2(5H)-furanones is a critical area of ongoing research. While classical approaches often rely on chiral auxiliaries like menthol to achieve diastereoselective reactions, the focus is shifting towards more atom-economical and versatile catalytic asymmetric methods. rsc.org A significant emerging strategy is the kinetic resolution of racemic 5-alkoxyfuran-2(5H)-ones.

Recent studies have demonstrated the efficacy of organocatalyzed [3+2] asymmetric cycloadditions for the kinetic resolution of racemic 5-methoxyfuran-2(5H)-one. rsc.org This method allows for the recovery of the enantioenriched (R)-isomer with excellent enantioselectivity (up to 99% ee), showcasing the potential of catalytic processes to access highly pure enantiomers. rsc.org The configurational stability of the resolved furanone is a key advantage, allowing it to be isolated and used in subsequent asymmetric reactions without racemization. rsc.org

Future research will likely focus on:

Catalytic Enantioselective Synthesis: Developing new catalytic systems (metal- or organo-based) for the direct asymmetric synthesis of (S)-5-Methoxyfuran-2(5H)-one from achiral precursors.

Dynamic Kinetic Resolution: Combining kinetic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired (S)-isomer.

Biocatalysis: Exploring enzymatic methods for the enantioselective synthesis or resolution of 5-methoxyfuran-2(5H)-one, offering mild reaction conditions and high selectivity.

Exploration of New Reactivity Profiles

Expanding the synthetic utility of this compound involves discovering and developing novel chemical transformations. The inherent reactivity of the butenolide core, characterized by a conjugated double bond and an acetal (B89532) center, makes it susceptible to a variety of reagents.

Key areas of exploration include:

1,4-Conjugate Additions: The 1,4-addition of Grignard reagents to 5-methoxy-2(5H)-furanone has been shown to be a viable route for synthesizing β-alkyl-γ-alkoxy-γ-butyrolactones. researchgate.net Future work will likely explore a broader range of nucleophiles, including organocatalytic asymmetric additions.

Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions, for instance with silyl nitronates, provide a concise method for preparing fused heterocyclic compounds. researchgate.net Investigating other dipolarophiles and dienes in Diels-Alder reactions could yield a diverse array of complex molecular architectures. researchgate.net

Ring-Opening and Ring-Transformation Reactions: The furanone ring can undergo transformations into other heterocyclic systems. For example, reactions with hydrazine derivatives can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov Exploring these transformations with the chiral (S)-isomer could provide enantiopure pyridazinone derivatives.

Reactions at the C5 Position: The methoxy (B1213986) group at the C5 position can be substituted by various nucleophiles. Reactions with phenols, for instance, can yield 5-phenoxy derivatives. mdpi.com This reactivity allows for the introduction of diverse functionalities at the stereocenter.

The table below summarizes some of the explored reactivity profiles for the 5-methoxyfuran-2(5H)-one scaffold.

Reaction TypeReagent/ConditionsProduct TypeReference
1,4-Conjugate AdditionGrignard Reagentsβ-Alkyl-γ-alkoxy-γ-butyrolactones researchgate.net
1,3-Dipolar CycloadditionSilyl NitronatesFused Heterocyclic Compounds researchgate.net
Nucleophilic SubstitutionCarbon and Oxygen Nucleophiles with 3-bromo derivativeCyclopropane bis-lactones researchgate.net
Ring TransformationHydrazine DerivativesDihalogenated Pyridazinones nih.gov
C5 SubstitutionPhenols5-Phenoxy Derivatives mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. Integrating the synthesis and modification of this compound into flow chemistry platforms is a promising future direction.

Key benefits and research focuses include:

Enhanced Safety: Many reactions involving furanones can be exothermic or use hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing risks.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities.

Automated Multistep Synthesis: Flow chemistry is particularly well-suited for multistep sequences. nih.gov An automated platform could synthesize the furanone and then directly perform subsequent derivatization steps without intermediate isolation, streamlining the production of complex molecules. nih.gov This approach has been successfully demonstrated for the synthesis of active pharmaceutical ingredients like mesalazine, highlighting its potential. nih.gov

Future work will involve developing robust flow protocols for the key synthetic steps leading to and from this compound, including asymmetric catalysis and purification steps.

Advanced Spectroscopic Techniques for Real-Time Analysis

To optimize and control chemical processes, particularly in continuous flow systems, real-time analytical techniques are indispensable. The application of Process Analytical Technology (PAT) to the synthesis of furanone derivatives can provide unprecedented insight into reaction kinetics, intermediate formation, and impurity profiles. nih.gov

Emerging trends in this area include:

Multi-PAT Integration: Combining several complementary analytical tools, such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy, provides a comprehensive, real-time picture of the reaction mixture. nih.gov

In-line and On-line Monitoring: Implementing spectroscopic probes directly into the reaction stream allows for continuous, non-invasive monitoring of the chemical composition.

Advanced Data Processing: The large datasets generated by real-time analytics require sophisticated data processing techniques. The use of chemometrics, such as indirect hard modeling and partial least squares regression, and even deep learning, can be used to quantify multiple components simultaneously from complex spectral data. nih.gov This enables precise process control and optimization.

These analytical capabilities will be crucial for developing efficient and robust automated synthesis platforms for this compound and its derivatives.

Computational Design of Novel this compound Derivatives

Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules with desired properties. ajchem-b.com By modeling the electronic and structural properties of this compound and its potential derivatives, researchers can predict their reactivity, stability, and potential biological activity before committing to laboratory synthesis.

Key areas of computational research include:

Structure-Activity Relationship (SAR) Studies: In silico methods can help elucidate the relationship between the structure of furanone derivatives and their biological activity. nih.gov For example, computational studies have been used to design novel anti-plasmodial quinoline-furanone hybrids by predicting their binding interactions with specific protein targets. nih.gov

Prediction of Reactivity: Density Functional Theory (DFT) calculations can be used to evaluate properties like molecular orbital energy levels (HOMO/LUMO), hardness, and softness, which provide insights into the reactivity of different furanone derivatives. ajchem-b.com Such studies have suggested that structural modifications, like the introduction of a phenyl group, can significantly enhance reactivity. ajchem-b.com

Virtual Screening and ADME-T Prediction: Computational tools can screen virtual libraries of designed furanone derivatives for favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles, helping to prioritize the most promising candidates for synthesis. nih.gov

The synergy between computational design and laboratory synthesis will undoubtedly lead to the rapid development of novel furanone derivatives with tailored properties for applications in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for enantioselective synthesis of (S)-5-Methoxyfuran-2(5H)-one?

  • Methodological Answer : The compound can be synthesized via silyloxyfuran precursors, where silylation of hydroxyfuran intermediates followed by stereocontrolled methoxylation achieves enantiopurity. For example, silyl ether formation using TBSCl (tert-butyldimethylsilyl chloride) under basic conditions stabilizes intermediates, enabling precise stereochemical control . Diels-Alder reactions with chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are also viable for constructing the furanone core with (S)-configuration .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For instance, XRD analysis of (5R*)-5-[(2S*,5S*)-1-Methoxy-5-phenyl-pyrrolidin-2-yl]-3-methylfuran-2(5H)-one confirmed bond angles (C–C = 1.54 Å, C–O = 1.43 Å) and hydrogen-bonding patterns that stabilize the (S)-configuration . Chiral HPLC or polarimetry can corroborate enantiopurity by comparing retention times or optical rotation with standards .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify methoxy group signals (δ ~3.3–3.5 ppm for 1^1H; δ ~55–60 ppm for 13^13C) and lactone carbonyls (δ ~170–175 ppm) .
  • IR : Lactone C=O stretches appear at ~1730–1750 cm1^{-1}, while methoxy C–O vibrations occur at ~1100–1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+^+ = 129.0552 for C6_6H8_8O3_3) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and charge distribution. For example, the electron-withdrawing methoxy group increases electrophilicity at the lactone carbonyl, favoring nucleophilic attack at the γ-position. Solvent effects (PCM models) refine predictions for polar aprotic solvents like DMF .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Rigorous enantiomeric separation (e.g., chiral chromatography) and standardized bioassays (e.g., MIC testing for antimicrobial activity) are critical. For example, impurities in 5-phenyl analogs led to conflicting cytotoxicity results; re-testing with ≥99% enantiopure samples resolved inconsistencies .

Q. How can this compound be functionalized to enhance its stability in aqueous media?

  • Methodological Answer : Phosphinoid derivatives (e.g., phosphine oxide adducts) stabilize the lactone ring against hydrolysis. Reacting the furanone with PH3_3 or PR3_3 under anhydrous conditions forms P–O bonds, reducing ring-opening kinetics. X-ray studies of such complexes show distorted tetrahedral geometries at phosphorus, enhancing hydrolytic resistance .

Structural and Functional Comparisons

Compound Key Structural Features Unique Reactivity/Applications
This compoundMethoxy group at C5, (S)-configured lactoneAsymmetric synthesis of natural products
5-Hydroxyfuran-2(5H)-oneHydroxy substituent at C5Platform for bio-based C4 chemicals
5-Phenylfuran-2(5H)-onePhenyl group at C5Enzyme inhibition (e.g., COX-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.